3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromophenyl and chlorobenzyl groups attached to the pyrazole ring, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyrazole ring.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1H-pyrazole
- 1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole is unique due to the presence of both bromophenyl and chlorobenzyl groups, which can influence its reactivity and interactions compared to other pyrazole derivatives.
Properties
Molecular Formula |
C22H15Br2ClN2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H15Br2ClN2/c23-18-7-3-16(4-8-18)21-13-22(17-5-9-19(24)10-6-17)27(26-21)14-15-1-11-20(25)12-2-15/h1-13H,14H2 |
InChI Key |
WIQHDYUAWDYPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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